molecular formula C9H11ClF3N B6592979 2,2,2-Trifluoro-1-(o-tolyl)ethanamine hydrochloride CAS No. 315-43-5

2,2,2-Trifluoro-1-(o-tolyl)ethanamine hydrochloride

Cat. No. B6592979
CAS RN: 315-43-5
M. Wt: 225.64 g/mol
InChI Key: IWPCTLVNAZQVOX-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(o-tolyl)ethanamine hydrochloride is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In

Scientific Research Applications

Photoaffinity Probes in Biological Systems

  • Research has shown that 3-(4-tolyl)-3-(trifluoromethyl)diazirine, a compound closely related to 2,2,2-Trifluoro-1-(o-tolyl)ethanamine, undergoes photolysis to produce singlet carbene intermediates. This process, particularly the photoinsertion into the N-H bond of diethylamine, leads to the formation of related adducts. However, the stability and utility of these products in biological systems may be limited due to a subsequent elimination and hydrolysis process (Platz et al., 1991).

Synthesis of Silodosin Intermediate

  • In the synthesis of Silodosin, an α1-adrenoceptor antagonist used for treating benign prostatic hyperplasia, 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanamine, a key intermediate, is synthesized through a novel route. This route involves multiple steps including O-alkylation, reduction, diazotization, and hydrazinolysis, starting from 2-nitrochlorobenzene (Luo et al., 2008).

Biocide with Corrosion Inhibition Properties

  • 2-(Decylthio)ethanamine hydrochloride, another related compound, serves as a multifunctional biocide in recirculating cooling water systems. It shows broad-spectrum activity against bacteria, fungi, and algae and also possesses biofilm and corrosion inhibition properties (Walter & Cooke, 1997).

Synthesis of Chiral Building Blocks

  • The conversion of 2,2,2-trifluoro-1-furan-2-yl-ethanone into oximes and oxime ethers, followed by enantioselective reduction, enables the synthesis of both enantiomers of 2,2,2-trifluoro-1-furan-2-yl-ethylamine. This compound is a significant chiral building block used in various chemical syntheses (Demir et al., 2001).

Fluorinating Agents in Chemical Synthesis

  • Compounds like (1,1,2-Trifluoro-2-Chloroethyl)-Diethylamine, which are structurally related to 2,2,2-Trifluoro-1-(o-tolyl)ethanamine, are used as fluorinating agents. These agents are specifically useful for replacing hydroxyl groups with fluorine atoms in hydroxy-compounds that carry other functional groups (Bergmann & Cohen, 1970).

Antiamoebic Activity of Chalcones

  • Research on chalcones possessing N-substituted ethanamine has been conducted. These compounds, synthesized through a sequence of reactions including aldol condensation, showed promising antiamoebic activity, making them potential therapeutic agents (Zaidi et al., 2015).

properties

IUPAC Name

2,2,2-trifluoro-1-(2-methylphenyl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3N.ClH/c1-6-4-2-3-5-7(6)8(13)9(10,11)12;/h2-5,8H,13H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWPCTLVNAZQVOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(C(F)(F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,2-Trifluoro-1-(o-tolyl)ethanamine hydrochloride

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